molecular formula C18H10Br2N4O4S B13782658 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- CAS No. 85178-78-5

4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-

Cat. No.: B13782658
CAS No.: 85178-78-5
M. Wt: 538.2 g/mol
InChI Key: IZSJASKLYNEPJD-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features multiple functional groups, including bromine atoms, a nitrophenyl group, and a thiazolyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with formamide or a similar reagent can form the quinazolinone core.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a suitable nitrophenyl halide.

    Thiazolyl Group Addition: The thiazolyl moiety can be attached via a condensation reaction with a thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl or nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Halogen atoms (bromine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazolyl or nitrophenyl groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: New compounds with substituted bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of multiple functional groups allows it to engage in various interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.

    6,8-Dibromoquinazolinone: A simpler analog with bromine atoms but lacking the nitrophenyl and thiazolyl groups.

    2-((4-Nitrophenyl)methoxy)-3-(2-thiazolyl)quinazolinone: A related compound with similar functional groups.

Uniqueness

The unique combination of bromine, nitrophenyl, and thiazolyl groups in 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- distinguishes it from other quinazolinones, potentially leading to unique biological activities and applications.

Properties

CAS No.

85178-78-5

Molecular Formula

C18H10Br2N4O4S

Molecular Weight

538.2 g/mol

IUPAC Name

6,8-dibromo-2-[(4-nitrophenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one

InChI

InChI=1S/C18H10Br2N4O4S/c19-11-7-13-15(14(20)8-11)22-17(23(16(13)25)18-21-5-6-29-18)28-9-10-1-3-12(4-2-10)24(26)27/h1-8H,9H2

InChI Key

IZSJASKLYNEPJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC=CS4)[N+](=O)[O-]

Origin of Product

United States

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